An In-depth Technical Guide to Sacubitril-13C4: Chemical Properties and Structure
An In-depth Technical Guide to Sacubitril-13C4: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Sacubitril-13C4, an isotopically labeled version of the active metabolite of Sacubitril. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in this compound.
Introduction
Sacubitril is a prodrug that, upon administration, is converted by esterases to its active metabolite, Sacubitrilat (LBQ657).[1][2][3] Sacubitril-13C4 is a stable isotope-labeled form of Sacubitrilat, used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.[4][5][6]
Chemical Properties and Structure
Sacubitril-13C4 is structurally identical to Sacubitrilat, with the exception of four carbon atoms being replaced by the heavy isotope, carbon-13. This isotopic labeling provides a distinct mass signature for analytical purposes without altering the chemical behavior of the molecule.
The systematic name for Sacubitrilat-13C4 is (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic Acid-13C4. It is also known by synonyms such as Desethyl Sacubitril-13C4 and LBQ 657-13C4.[7]
The following tables summarize the key physicochemical properties of Sacubitril-13C4 and its common salt forms.
Table 1: Properties of Sacubitrilat-13C4 (Free Acid Form)
| Property | Value | References |
| Molecular Formula | C₂₀¹³C₄H₂₉NO₅ | [7] |
| Molecular Weight | 415.51 g/mol | [7] |
| CAS Number (Unlabeled) | 149709-44-4 | [7] |
| Appearance | Off-white solid | [8] |
| Isotopic Enrichment | Minimum 99% ¹³C | [9][10] |
| Purity | Minimum 98% | [9] |
Table 2: Properties of Sacubitril-13C4 Salt Forms
| Salt Form | Molecular Formula | Molecular Weight | CAS Number (Unlabeled) | References |
| Sodium Salt | C₂₄H₂₈NO₅.Na | 437.45 g/mol | 149690-05-1 | [10] |
| Calcium Salt | C₂₀¹³C₄H₂₈NO₅ . 1/2Ca | 434.50 g/mol | 1369773-39-6 | [8] |
Mechanism of Action: Signaling Pathway
Sacubitril, as its active metabolite Sacubitrilat, is a neprilysin inhibitor. Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][2][11]
By inhibiting neprilysin, Sacubitrilat increases the circulating levels of these peptides.[2][3] Elevated natriuretic peptides promote vasodilation, natriuresis, and diuresis, leading to a reduction in blood pressure, sympathetic tone, and cardiac remodeling.[2][11] However, neprilysin also degrades angiotensin II. Therefore, neprilysin inhibition alone can lead to an accumulation of angiotensin II, which would counteract the beneficial effects. To address this, Sacubitril is co-administered with an angiotensin II receptor blocker (ARB), such as valsartan. This combination, known as an angiotensin receptor-neprilysin inhibitor (ARNI), provides a dual mechanism of action that enhances the natriuretic peptide system while simultaneously blocking the renin-angiotensin-aldosterone system (RAAS).[11][12]
Experimental Protocols
The synthesis of Sacubitril is a multi-step process. A common route involves the preparation of a key intermediate, (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester, which is then converted to Sacubitril.[13] The following diagram illustrates a published synthetic workflow.[1][13]
A described multi-step synthesis includes:
-
Preparation of an Aldehyde Intermediate : Starting from 4-iodobiphenyl.[13]
-
Formation of a Sulfinamide Imine : Through a flow condensation reaction.[13]
-
Carbethoxyallylation : A Reformatsky-type reaction to form an acrylic ester.[13]
-
Hydrolysis : Conversion of the ester to an acrylic acid.[13]
-
Enantioselective Hydrogenation : A rhodium-catalyzed hydrogenation to install the second stereocenter.[13][14]
-
Esterification and Cleavage : Formation of the ethyl ester and cleavage of the sulfinyl group to yield the amino ester precursor.[13]
-
Final Conversion : The precursor is then converted to Sacubitril.[15]
The structural elucidation and quantification of Sacubitril-13C4 and its unlabeled counterpart are typically performed using a combination of chromatographic and spectroscopic techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary method for the simultaneous quantification of Sacubitril, its active metabolite LBQ657, and valsartan in biological matrices like plasma.[16][17]
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma.[17]
-
Chromatography: Reversed-phase chromatography is used to separate the analytes from endogenous matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each analyte and the isotopically labeled internal standard.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural confirmation of Sacubitril and its related substances, including degradation products.[18] 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for purity assessment and stability studies.[8][19] Chiral HPLC methods can be used to determine the stereoisomeric purity.[13]
Conclusion
Sacubitril-13C4 is an essential tool for the accurate bioanalysis of Sacubitril, a key component of the first-in-class angiotensin receptor-neprilysin inhibitor, Entresto. A thorough understanding of its chemical properties, the mechanism of action of its unlabeled analogue, and the analytical methods for its characterization are crucial for its effective use in pharmaceutical research and development. This guide provides a foundational overview of these technical aspects to support scientists in the field.
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
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- 16. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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